molecular formula C30H28N4O3S B2594088 N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034314-77-5

N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2594088
CAS No.: 2034314-77-5
M. Wt: 524.64
InChI Key: AFSIRIFZBCFYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has been explored in various pharmaceutical contexts. For instance, a study investigated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). This research involved the direct synthesis of these derivatives, evaluating their interaction with anticonvulsant biotargets such as Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme through molecular docking methods.

Chemical Structure Analysis

Research on related compounds with similar structures has provided insights into the chemical properties and potential applications of these compounds. For example, the X-Ray structure determination of 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione contributed to understanding the structural characteristics of these types of compounds (Banfield, Fallon, & Gatehouse, 1987).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-4-37-24-14-12-23(13-15-24)34-29(36)28-27(25(17-31-28)21-8-6-5-7-9-21)33-30(34)38-18-26(35)32-22-11-10-19(2)20(3)16-22/h5-17,31H,4,18H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSIRIFZBCFYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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